An In-Depth Technical Guide to 2,3,5-Trimethylanisole (CAS No. 20469-61-8)
An In-Depth Technical Guide to 2,3,5-Trimethylanisole (CAS No. 20469-61-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,5-trimethylanisole, a substituted aromatic ether. The document details its chemical and physical properties, provides established protocols for its synthesis and analysis, and explores its potential, albeit currently limited, role in the broader context of medicinal chemistry and drug development. While direct biological activity data for 2,3,5-trimethylanisole is scarce, this guide discusses the significance of its structural motifs, such as the methoxy group, in pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The information is presented to support researchers in organic synthesis, medicinal chemistry, and drug discovery in understanding and utilizing this compound.
Chemical and Physical Properties
2,3,5-Trimethylanisole, also known as 1-methoxy-2,3,5-trimethylbenzene, is a colorless liquid.[1] Its fundamental properties are summarized in the tables below, compiled from various chemical databases.[2]
Table 1: General and Physical Properties of 2,3,5-Trimethylanisole
| Property | Value | Reference(s) |
| CAS Number | 20469-61-8 | [2] |
| Molecular Formula | C₁₀H₁₄O | [2] |
| Molecular Weight | 150.22 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 84.5-85 °C (at 7 mmHg) | [3] |
Table 2: Spectroscopic and Chromatographic Data of 2,3,5-Trimethylanisole
| Data Type | Key Data Points | Reference(s) |
| ¹³C NMR (δC, ppm) | 11.60, 20.03, 21.38 (CH₃); 110.52 (C6), 119.95 (C2), 124.92 (C4), 137.32 (C3), 137.54 (C5), 157.43 (C1) | [3] |
| Elemental Analysis | Calculated (%): C 79.96; H 9.39. Measured (%): C 79.87; H 9.35 | [3] |
Synthesis and Purification
The synthesis of 2,3,5-trimethylanisole is typically achieved through the methylation of the corresponding phenol, 2,3,5-trimethylphenol. A general experimental protocol is detailed below.
Experimental Protocol: Synthesis via Alkylation of 2,3,5-Trimethylphenol
This protocol is based on the alkylation of 2,3,5-trimethylphenol using dimethyl carbonate.[3]
Materials:
-
2,3,5-Trimethylphenol (100 mmol)
-
Dimethyl carbonate (300 mmol)
-
Catalyst (e.g., 3 mmol of Mn₂(CO)₁₀, W(CO)₆, or Co₂(CO)₈)
-
17 mL stainless steel high-pressure micro reactor
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Alumina
-
Ethanol (for recrystallization, if necessary)
-
Distillation apparatus
Procedure:
-
To a 17 mL stainless steel high-pressure micro reactor, sequentially add the catalyst (3 mmol), 2,3,5-trimethylphenol (100 mmol), and dimethyl carbonate (300 mmol).
-
Seal the reactor and heat it to 180°C for 1 hour.
-
After the reaction is complete, cool the reactor to room temperature and carefully open it.
-
Filter the reaction mixture through a layer of alumina to remove the catalyst.
-
Remove the unreacted dimethyl carbonate by distillation.
-
Purify the residue by distillation under reduced pressure or by recrystallization from ethanol to yield 1-methoxy-2,3,5-trimethylbenzene (2,3,5-trimethylanisole).
A 99% yield has been reported for this reaction.[3]
Caption: Workflow for the synthesis and purification of 2,3,5-trimethylanisole.
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of 2,3,5-trimethylanisole due to its volatility.
Experimental Protocol: GC-MS Analysis
The following is a general protocol that can be adapted for the analysis of 2,3,5-trimethylanisole.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Sample Preparation:
-
Prepare a stock solution of 2,3,5-trimethylanisole in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to the desired concentration range.
-
Dissolve or dilute the sample to be analyzed in the same solvent to a concentration within the calibration range.
GC-MS Conditions (starting point for optimization):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 240°C at 10°C/min
-
Hold at 240°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 40-300
Role in Drug Development and Medicinal Chemistry
Phenol ethers are commonly found in pharmaceutical compounds.[4] The methoxy group can act as a hydrogen-bond acceptor but not a donor, which can influence a molecule's ability to adhere to Lipinski's rule of five for oral bioavailability.[5] Furthermore, the methoxy group can impact a drug's metabolic stability and its binding affinity to biological targets.[6][7]
The precursor to 2,3,5-trimethylanisole, 2,3,5-trimethylphenol, is a known intermediate in the synthesis of Vitamin E (α-tocopherol).[8][][10] This highlights the utility of the trimethyl-substituted phenolic core in the synthesis of biologically important molecules.
While 2,3,5-trimethylanisole itself may not be a lead compound, it can be considered a valuable building block in synthetic and medicinal chemistry. Its aromatic ring can be further functionalized, and the methoxy group can be used as a handle for chemical modifications or as a bioisosteric replacement for other functional groups to modulate the properties of a lead compound.[11][12][13][14][15]
Caption: Conceptual role of the methoxy group and aromatic ring in drug-target interactions.
Safety and Handling
2,3,5-Trimethylanisole should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety recommendations include:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[1]
-
Hazards: May cause skin and eye irritation.[1] Avoid inhalation of vapors.
Conclusion
2,3,5-Trimethylanisole is a readily synthesizable aromatic ether with well-defined chemical and physical properties. While its direct application in drug development is not prominently documented, its structural features, particularly the trimethyl-substituted phenyl ring and the methoxy group, are relevant to medicinal chemistry. This guide provides the necessary technical information for researchers to synthesize, analyze, and potentially utilize 2,3,5-trimethylanisole as a building block in the design and synthesis of new chemical entities with potential biological activity. Further research into the biological effects of this compound and its derivatives could unveil novel applications in pharmaceutical research.
References
- 1. Trimethylanisole [chembk.com]
- 2. 2,3,5-Trimethylanisole | C10H14O | CID 88555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. labinsights.nl [labinsights.nl]
- 5. Phenol ether - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. US2370554A - Process for the production of 2,3,5-trimethyl phenol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 13. Bioisosterism - Drug Design Org [drugdesign.org]
- 14. elearning.uniroma1.it [elearning.uniroma1.it]
- 15. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
